Sodium trimethylsilanolate
Overview
Description
Sodium trimethylsilanolate is an organosilicon compound with the formula NaOSi(CH3)3 . It is the sodium salt of the conjugate base derived from trimethylsilanol . It is a versatile and very powerful reagent for the conversion of esters to carboxylic acids and the hydrolysis of nitriles to primary amides .
Synthesis Analysis
Sodium trimethylsilanolate is used as a starting material for the synthesis of metal silanolates via the salt metathesis . It can also act as a catalyst for the silylation of silanols with hydrosilanes .Molecular Structure Analysis
The molecular structure of Sodium trimethylsilanolate consists of a silicon atom surrounded by three methyl groups (-CH3) and a negatively charged oxygen atom, forming a silanolate anion . This is then paired with a sodium cation to form a neutral compound .Chemical Reactions Analysis
Sodium trimethylsilanolate has unique reactivity, as the silicon-oxygen bond is highly polar and can participate in a variety of chemical reactions . It is used as a catalyst in the synthesis of the rhodium silonate complex and in the silylation of methylphenylsilane with tert-butyldimethylsilanol to synthesize trisiloxanes .Physical And Chemical Properties Analysis
Sodium trimethylsilanolate is likely to be a solid at room temperature . Its properties such as melting point, solubility, and density are influenced by the ionic nature of the compound and the presence of the methyl groups . The melting point is 230°C (dec.) (lit.) , and the density is 1.283 g/mL at 25 °C .Scientific Research Applications
Conversion of Esters to Carboxylic Acids
Sodium trimethylsilanolate acts as a versatile and very powerful reagent for the conversion of a wide variety of esters to carboxylic acids . The reactions are performed in tetrahydrofuran under mild reaction conditions with high to quantitative yields .
Hydrolysis of Nitriles to Primary Amides
Another significant application of Sodium trimethylsilanolate is the hydrolysis of nitriles to primary amides . This process is highly efficient and can be used in various research and industrial applications.
Synthesis of Metal Silanolates
Sodium trimethylsilanolate can be used as a starting material for the synthesis of metal silanolates via the salt metathesis . This is a crucial step in many chemical synthesis processes.
Catalyst for the Silylation of Silanols
Sodium trimethylsilanolate can also act as a catalyst for the silylation of silanols with hydrosilanes . This is a key reaction in the field of organosilicon chemistry.
Conversion of Dialkyl Phosphonates to Monoalkyl Phosphonates
Potassium trimethylsilanolate, a compound similar to Sodium trimethylsilanolate, has been used for the conversion of dialkyl phosphonates to their monoalkyl phosphonates . It’s plausible that Sodium trimethylsilanolate could be used in a similar manner.
Synthesis of E-Alkenes and Nitrocefin
Potassium trimethylsilanolate has been used in the synthesis of E-alkenes, and nitrocefin . Given the similarities between Sodium and Potassium trimethylsilanolate, it’s likely that Sodium trimethylsilanolate could be used for similar purposes.
Safety and Hazards
Sodium trimethylsilanolate is classified as a skin corrosive (Category 1B) and can cause severe skin burns and eye damage . It may cause respiratory irritation and is suspected of causing cancer . It is recommended to avoid breathing its dust and to use personal protective equipment when handling it .
Mechanism of Action
Target of Action
Sodium trimethylsilanolate primarily targets esters and nitriles . It acts as a powerful reagent for the conversion of these compounds into carboxylic acids and primary amides .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic attack . This interaction results in the conversion of esters to carboxylic acids and the hydrolysis of nitriles to primary amides . It can also act as a catalyst for the silylation of silanols with hydrosilanes .
Biochemical Pathways
The biochemical pathways affected by sodium trimethylsilanolate involve the conversion of esters and nitriles. The compound’s action leads to the formation of carboxylic acids from esters and primary amides from nitriles . These conversions can have downstream effects on various biochemical reactions where these products are involved.
Result of Action
The molecular and cellular effects of sodium trimethylsilanolate’s action primarily involve the transformation of certain chemical compounds. Specifically, it converts esters into carboxylic acids and nitriles into primary amides . These transformations can significantly alter the chemical landscape within a given environment.
Action Environment
The action of sodium trimethylsilanolate can be influenced by various environmental factors. For instance, it reacts rapidly with moisture, water, and protic solvents . Therefore, the compound’s action, efficacy, and stability may vary depending on the presence of these substances in its environment. Additionally, it should be used only in well-ventilated areas or outdoors due to its potential to cause respiratory irritation .
properties
IUPAC Name |
sodium;trimethyl(oxido)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9OSi.Na/c1-5(2,3)4;/h1-3H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNUIYJWTSJUMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NaOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1066-40-6 (Parent) | |
Record name | Silanol, 1,1,1-trimethyl-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018027106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7066302 | |
Record name | Sodium trimethylsilanolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
Record name | Sodium trimethylsilanolate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17676 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium trimethylsilanolate | |
CAS RN |
18027-10-6 | |
Record name | Silanol, 1,1,1-trimethyl-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018027106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanol, 1,1,1-trimethyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium trimethylsilanolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium trimethylsilanolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.112 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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